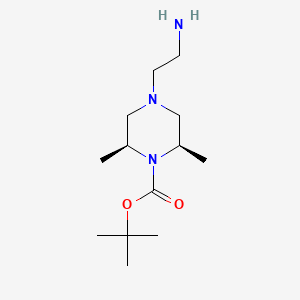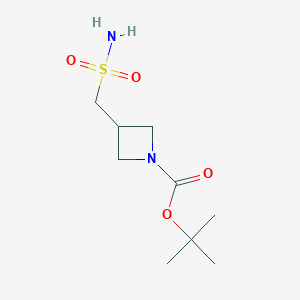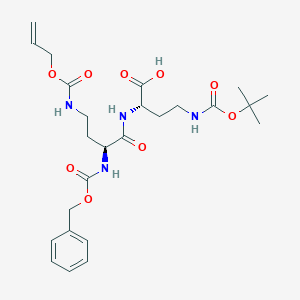![molecular formula C12H21NO4 B12947255 tert-Butyl (8-hydroxy-6-oxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B12947255.png)
tert-Butyl (8-hydroxy-6-oxaspiro[3.4]octan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (8-hydroxy-6-oxaspiro[3.4]octan-2-yl)carbamate: is a spirocyclic compound that has garnered interest in various fields of chemical research. This compound features a unique spirocyclic structure, which is a bicyclic system where two rings are connected through a single atom. The presence of the tert-butyl group and the hydroxy and carbamate functionalities make it a versatile building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (8-hydroxy-6-oxaspiro[3.4]octan-2-yl)carbamate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, a precursor containing a hydroxyl group and a leaving group can undergo intramolecular nucleophilic substitution to form the spirocyclic structure.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via a tert-butylation reaction, often using tert-butyl chloride and a base such as sodium hydride.
Carbamate Formation: The carbamate functionality is introduced by reacting the spirocyclic intermediate with an isocyanate, such as tert-butyl isocyanate, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to an amine under suitable conditions.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted spirocyclic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl (8-hydroxy-6-oxaspiro[34]octan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound can be used as a scaffold for the development of new drugs. Its spirocyclic structure can impart unique biological activities, making it a valuable starting point for drug discovery.
Industry
In the industrial sector, tert-Butyl (8-hydroxy-6-oxaspiro[3.4]octan-2-yl)carbamate can be used in the synthesis of specialty chemicals and materials. Its versatility allows for the development of new products with enhanced properties.
Mécanisme D'action
The mechanism of action of tert-Butyl (8-hydroxy-6-oxaspiro[3.4]octan-2-yl)carbamate depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance binding affinity and selectivity, leading to improved therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide
- tert-Butyl 2-azaspiro[3.4]octan-6-ylcarbamate
- tert-butyl N-{6-azaspiro[3.4]octan-2-yl}carbamate hydrochloride
Uniqueness
tert-Butyl (8-hydroxy-6-oxaspiro[34]octan-2-yl)carbamate stands out due to its specific combination of functional groups and spirocyclic structure
Propriétés
Formule moléculaire |
C12H21NO4 |
|---|---|
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
tert-butyl N-(8-hydroxy-6-oxaspiro[3.4]octan-2-yl)carbamate |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-8-4-12(5-8)7-16-6-9(12)14/h8-9,14H,4-7H2,1-3H3,(H,13,15) |
Clé InChI |
QORZUTOKBZMDAU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC2(C1)COCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Tert-butyl 2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12947225.png)

![3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12947235.png)

![(8R,9S,13S,14S)-3-Ethynyl-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B12947264.png)

